molecular formula C8H14OS B161666 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one CAS No. 132462-15-8

4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one

Cat. No. B161666
CAS RN: 132462-15-8
M. Wt: 158.26 g/mol
InChI Key: UCHYWPZVYRMTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, also known as DIMT, is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one in lab experiments is its potential as a new antibiotic or anti-inflammatory agent. However, there are also limitations to its use. For example, the synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one can be challenging and may require specialized equipment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. One area of interest is the development of new antibiotics based on the structure of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of pain and inflammation. Finally, more research is needed to explore the potential side effects of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one and its safety for use in humans.
Conclusion:
In conclusion, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one is a chemical compound with potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, anti-inflammatory, and analgesic effects. While there are limitations to its use, such as the need for specialized equipment for synthesis, there are also many future directions for research on 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one, including the development of new antibiotics and further exploration of its potential applications in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one involves the reaction of 2-bromo-1-(isopropylthio)ethanone with methylmagnesium bromide in diethyl ether. The resulting product is then treated with hydrochloric acid to yield 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one. This synthesis method has been reported in the literature and has been used to produce 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one for research purposes.

Scientific Research Applications

4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 4,5-Dihydro-3-isopropyl-3-methylthiophen-2(3H)-one has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation.

properties

CAS RN

132462-15-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-methyl-3-propan-2-ylthiolan-2-one

InChI

InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3

InChI Key

UCHYWPZVYRMTQC-UHFFFAOYSA-N

SMILES

CC(C)C1(CCSC1=O)C

Canonical SMILES

CC(C)C1(CCSC1=O)C

synonyms

2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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